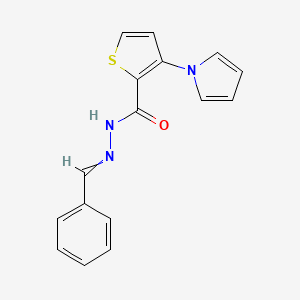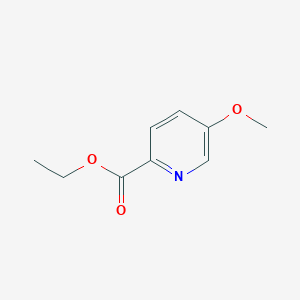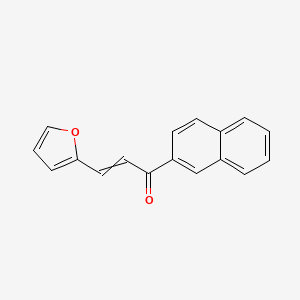
N'-(phenylmethylidene)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(phenylmethylidene)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a thiophene ring, a pyrrole ring, and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(phenylmethylidene)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide typically involves the condensation of 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(phenylmethylidene)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(phenylmethylidene)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-(phenylmethylidene)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: Characterized by the presence of a thiophene ring, a pyrrole ring, and a phenylmethylidene group.
N’-(phenylmethylidene)-3-(1H-pyrrol-1-yl)furan-2-carbohydrazide: Similar structure but with a furan ring instead of a thiophene ring.
N’-(phenylmethylidene)-3-(1H-pyrrol-1-yl)benzene-2-carbohydrazide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
N’-(phenylmethylidene)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is unique due to the combination of its thiophene and pyrrole rings, which may confer specific chemical and biological properties not observed in similar compounds with different ring structures.
Properties
Molecular Formula |
C16H13N3OS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(benzylideneamino)-3-pyrrol-1-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c20-16(18-17-12-13-6-2-1-3-7-13)15-14(8-11-21-15)19-9-4-5-10-19/h1-12H,(H,18,20) |
InChI Key |
BZXRGZGPWMVJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)

![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)



![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)



